N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide
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Overview
Description
N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics, and in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzylamine with 2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the sulfonamide group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Possible use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folic acid synthesis in bacteria, leading to antibacterial effects. The molecular targets and pathways would include enzymes like dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide
- N-(4-fluorobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide
- N-(4-methylbenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide
Uniqueness
N-(4-bromobenzyl)-N-(2,5-dimethylphenyl)benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The specific substitution pattern on the benzene rings also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C21H20BrNO2S |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-(2,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H20BrNO2S/c1-16-8-9-17(2)21(14-16)23(15-18-10-12-19(22)13-11-18)26(24,25)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3 |
InChI Key |
KDJCRPDYCNJUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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